2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2097964-29-7
VCID: VC3160667
InChI: InChI=1S/C14H13N3/c1-2-9-17-14(11-6-7-11)10-13(16-17)12-5-3-4-8-15-12/h1,3-5,8,10-11H,6-7,9H2
SMILES: C#CCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2097964-29-7

Cat. No.: VC3160667

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine - 2097964-29-7

Specification

CAS No. 2097964-29-7
Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name 2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Standard InChI InChI=1S/C14H13N3/c1-2-9-17-14(11-6-7-11)10-13(16-17)12-5-3-4-8-15-12/h1,3-5,8,10-11H,6-7,9H2
Standard InChI Key QJVDFQDOSUHFOM-UHFFFAOYSA-N
SMILES C#CCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3
Canonical SMILES C#CCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3

Introduction

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that combines a pyridine ring with a pyrazole moiety. This heterocyclic compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents.

Synthesis of 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

The synthesis of this compound typically involves several key reactions, often utilizing solvents like dimethyl sulfoxide (DMSO) for solubility and reaction efficiency. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Synthesis Steps

  • Preparation of Starting Materials: This involves preparing the necessary pyrazole and pyridine derivatives.

  • Coupling Reactions: Techniques such as cross-coupling reactions may be used to form the desired bond between the pyrazole and pyridine rings.

  • Purification: Techniques like thin-layer chromatography (TLC) and column chromatography are used to purify the final product.

Chemical Reactions

  • Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: Though less common, the pyrazole ring can participate in electrophilic aromatic substitution reactions under specific conditions.

Biological Activity and Potential Applications

The biological activity of 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is closely tied to its interaction with biological targets. Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural variations affect biological activity, guiding further development.

Potential Therapeutic Applications

  • Pharmacological Agents: Potential use in developing new therapeutic agents due to its diverse biological activities.

  • Drug Discovery: The compound's unique structure makes it a candidate for drug discovery programs targeting various diseases.

Analytical Techniques for Characterization

Several analytical techniques are used to characterize 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and identify functional groups.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Instrumental Analysis

TechniquePurpose
NMRStructural confirmation
MSMolecular weight and fragmentation
TLCReaction monitoring and purity assessment

Future Directions

  • Biological Activity Studies: In-depth studies on its biological activity and interaction with biological targets.

  • QSAR Studies: To understand how structural variations affect its biological activity.

  • Clinical Trials: Potential progression to clinical trials if promising results are obtained from preclinical studies.

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